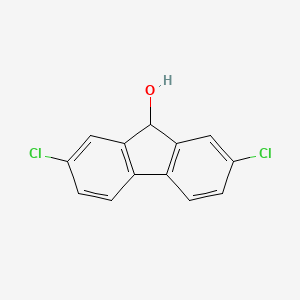

2,7-Dichloro-9h-fluoren-9-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7-Dichloro-9h-fluoren-9-ol is a chemical compound belonging to the fluorene family. Fluorene derivatives have been widely studied for their diverse applications in synthetic and medical fields. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position on the fluorene backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-9h-fluoren-9-ol typically involves the chlorination of fluorene followed by hydroxylation. One common method includes the reaction of fluorene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 7 positions. Subsequent hydroxylation at the 9 position can be achieved using various oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-9h-fluoren-9-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2,7-Dichloro-9-fluorenone.

Reduction: Formation of 2,7-Dichlorofluorene.

Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

2,7-Dichloro-9h-fluoren-9-ol has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-9h-fluoren-9-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

2,7-Dichloro-9-fluorenone: Similar structure but with a ketone group instead of a hydroxyl group.

9-Fluorenol: Lacks the chlorine atoms at the 2 and 7 positions.

2,7-Dibromo-9h-fluoren-9-ol: Similar structure but with bromine atoms instead of chlorine.

Uniqueness: 2,7-Dichloro-9h-fluoren-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a precursor for various synthetic applications .

Biological Activity

2,7-Dichloro-9H-fluoren-9-ol is a compound belonging to the fluorene family, characterized by the presence of two chlorine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS No. | 7012-24-0 |

| Molecular Formula | C13H8Cl2O |

| Molecular Weight | 251.10 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 295 °C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives based on this compound and evaluated their activity against multidrug-resistant strains. The results showed that certain derivatives had notable efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Synthesized Derivatives

| Compound ID | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 5g | 10 | Staphylococcus aureus |

| 5h | 11 | Staphylococcus aureus |

| 5j | 10 | Escherichia coli |

| 5j | 8 | Pseudomonas aeruginosa |

The compounds were compared with standard antibiotics such as vancomycin and gentamicin, demonstrating competitive activity levels, particularly against S. aureus and E. coli .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting key cellular pathways involved in proliferation.

Case Study: Efficacy Against Cancer Cell Lines

A study focused on the anticancer activity of synthesized thiazolidinone and azetidinone derivatives based on the fluorene structure. These compounds were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.

Table 2: Anticancer Activity Comparison

| Compound Type | A549 Cell Line IC50 (µg/mL) | MDA-MB-231 Cell Line IC50 (µg/mL) |

|---|---|---|

| Thiazolidinones | Higher than Taxol | Higher than Taxol |

| Azetidinones | Lower than Taxol | Lower than Taxol |

The results indicated that azetidinone derivatives exhibited superior activity compared to thiazolidinones, suggesting that modifications to the fluorene structure can enhance biological efficacy .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

Properties

CAS No. |

7012-24-0 |

|---|---|

Molecular Formula |

C13H8Cl2O |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

2,7-dichloro-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H8Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |

InChI Key |

WKWQWJZQAJVZMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.